Ethyl 6-bromo-2-methylquinoline-4-carboxylate Ethyl 6-bromo-2-methylquinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 62482-30-8
VCID: VC3768408
InChI: InChI=1S/C13H12BrNO2/c1-3-17-13(16)11-6-8(2)15-12-5-4-9(14)7-10(11)12/h4-7H,3H2,1-2H3
SMILES: CCOC(=O)C1=C2C=C(C=CC2=NC(=C1)C)Br
Molecular Formula: C13H12BrNO2
Molecular Weight: 294.14 g/mol

Ethyl 6-bromo-2-methylquinoline-4-carboxylate

CAS No.: 62482-30-8

Cat. No.: VC3768408

Molecular Formula: C13H12BrNO2

Molecular Weight: 294.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-bromo-2-methylquinoline-4-carboxylate - 62482-30-8

Specification

CAS No. 62482-30-8
Molecular Formula C13H12BrNO2
Molecular Weight 294.14 g/mol
IUPAC Name ethyl 6-bromo-2-methylquinoline-4-carboxylate
Standard InChI InChI=1S/C13H12BrNO2/c1-3-17-13(16)11-6-8(2)15-12-5-4-9(14)7-10(11)12/h4-7H,3H2,1-2H3
Standard InChI Key KOVIYCANWGLBHA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2C=C(C=CC2=NC(=C1)C)Br
Canonical SMILES CCOC(=O)C1=C2C=C(C=CC2=NC(=C1)C)Br

Introduction

Structural Characteristics and Properties

Chemical Structure

Ethyl 6-bromo-2-methylquinoline-4-carboxylate belongs to the broad class of substituted quinolines. It features a quinoline core structure with specific functional group modifications: a bromine atom at position 6, a methyl group at position 2, and an ethyl carboxylate group at position 4. The molecular formula for this compound is C₁₃H₁₂BrNO₂, closely resembling its position-3 isomer documented in available literature. The compound can be characterized as having both aromatic and heterocyclic properties derived from its quinoline backbone.

Synthetic Approaches

General Synthetic Strategies for Substituted Quinolines

The synthesis of substituted quinolines typically follows established pathways that can be adapted for the preparation of Ethyl 6-bromo-2-methylquinoline-4-carboxylate. Based on synthetic procedures for similar compounds, several methodologies could be applicable:

Modified Skraup Synthesis

A modified Skraup synthesis could potentially be employed, starting with an appropriately substituted aniline derivative. This approach has been successfully used for various quinoline derivatives with substituents at different positions.

Adaptation of Documented Procedures

Drawing from the synthetic methodology described for 6-substituted-2-methylquinolin-4-ols, a potential synthesis route could involve:

  • Condensation of a 4-bromoaniline with ethyl acetoacetate in the presence of ammonium ceric nitrate

  • Thermal cyclization of the resulting enamine in diphenyl ether

  • Chlorination of the resulting 4-hydroxyl group

  • Subsequent functionalization to introduce the carboxylate group at position 4

This approach would be similar to the synthesis of compounds 5a-b described in the literature, where the reaction of ethyl acetoacetate with 4-substituted anilines in the presence of ammonium ceric nitrate led to the formation of intermediate products that were subsequently cyclized to form quinoline derivatives .

Synthetic MethodStarting MaterialsKey ConditionsAdvantagesLimitations
Modified Skraup4-bromoaniline, appropriate aldehyde or ketoneStrong acid, high temperatureWell-established methodHarsh conditions, potential side reactions
Condensation-Cyclization4-bromoaniline, ethyl acetoacetateAmmonium ceric nitrate, diphenyl ether at 250°CGood yields for similar compoundsHigh temperature required
Halogenation of Pre-formed QuinolineNon-brominated quinoline precursorBrominating agent (e.g., NBS or Br₂)Selective functionalizationMay require protecting groups
Transition Metal-catalyzed CouplingAppropriately functionalized precursorsPalladium or other transition metal catalystsMild conditionsComplex reagents, potentially costly

Comparative Analysis with Similar Compounds

Structural Comparison with 3-Carboxylate Isomer

The 3-carboxylate analog (Ethyl 6-bromo-2-methylquinoline-3-carboxylate) has been documented in the literature and serves as a useful comparison point. The key difference lies in the position of the carboxylate group, which would affect:

Comparison with 2-Substituted-4-amino-6-halogenquinolines

Literature documents series of 2-substituted-4-amino-6-halogenquinolines that share structural similarities with our compound of interest. Compounds 8a-l and 13a-h were synthesized and evaluated for antiproliferative activity, with many compounds exhibiting excellent activity profiles. Among these, compound 8e demonstrated remarkable potency with IC₅₀ values of 0.03 μM, 0.55 μM, 0.33 μM, and 1.24 μM against various cancer cell lines, showing 2.5- to 186-fold greater activity than the reference compound gefitinib .

Structure-Property Relationship Table

CompoundPosition of Carboxylate/AmineKey Structural FeaturesDocumented/Predicted Activities
Ethyl 6-bromo-2-methylquinoline-4-carboxylatePosition 4Br at C-6, Me at C-2, COOEt at C-4Potential antiproliferative activity (predicted)
Ethyl 6-bromo-2-methylquinoline-3-carboxylatePosition 3Br at C-6, Me at C-2, COOEt at C-3Documented in chemical databases
2-substituted-4-amino-6-halogenquinolines-Various arylvinyl at C-2, NH₂ at C-4, halogen at C-6Excellent antiproliferative activity against cancer cell lines

Analytical Characterization

Spectroscopic Analysis

The structural confirmation of Ethyl 6-bromo-2-methylquinoline-4-carboxylate would typically involve various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in the ¹H NMR spectrum would include:

  • A triplet for the ethyl CH₃ group of the carboxylate ester

  • A quartet for the ethyl CH₂ group of the carboxylate ester

  • A singlet for the methyl group at position 2

  • Complex aromatic signals for the quinoline ring protons

  • A characteristic singlet for the proton at position 3 (if present)

Mass Spectrometry

Mass spectrometry would likely show a characteristic isotope pattern due to the presence of bromine (distinctive M and M+2 peaks with nearly equal intensity), with the molecular ion peak corresponding to the molecular weight of approximately 294 g/mol.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) could be employed for purity assessment and separation from potential synthetic by-products. The compound would likely exhibit retention behavior similar to other quinoline derivatives with comparable polarity.

Research Implications and Future Directions

Derivatization Opportunities

The functional groups present in Ethyl 6-bromo-2-methylquinoline-4-carboxylate provide multiple handles for further chemical modifications:

  • The ethyl carboxylate group could be hydrolyzed to the corresponding carboxylic acid

  • The bromine at position 6 could participate in various coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings)

  • The methyl group at position 2 could potentially be functionalized through radical bromination followed by nucleophilic substitution

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